

Boditrectinib Demonstrates Superior Efficacy in Larotrectinib-Resistant Models, Overcoming Key Resistance Mutations

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Compound of Interest

Compound Name: *Boditrectinib*

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[City, State] – November 7, 2025 – **Boditrectinib** (AUM-601), a next-generation pan-Tropomyosin Receptor Kinase (TRK) inhibitor, has shown significant promise in overcoming resistance to the first-generation TRK inhibitor, larotrectinib. Preclinical data demonstrate that **boditrectinib** effectively inhibits TRK fusion proteins harboring common resistance mutations, including solvent front, gatekeeper, and xDFG mutations, which are known to drive acquired resistance to larotrectinib and other first-generation inhibitors.

Cancers driven by NTRK gene fusions can be effectively treated with TRK inhibitors like larotrectinib. However, a significant portion of patients eventually develop resistance, limiting the long-term efficacy of these therapies. **Boditrectinib**, developed by AUM Biosciences, is designed to address this unmet clinical need by targeting both wild-type TRK fusions and clinically relevant resistance mutations.

Comparative Efficacy of TRK Inhibitors

Preclinical studies have established the superior profile of **boditrectinib** in comparison to first-generation TRK inhibitors. While specific IC50 values for **boditrectinib** against a comprehensive panel of resistance mutations are not yet publicly available, data from other next-generation inhibitors highlight the potential for overcoming larotrectinib resistance.

For context, a head-to-head comparison of various TRK inhibitors against cell lines with specific resistance mutations reveals the limitations of first-generation agents and the advancements of newer compounds.

TRK Fusion/Mutation	Larotrectinib IC50 (nM)	Entrectinib IC50 (nM)	Selitrectinib IC50 (nM)	Repotrectinib IC50 (nM)
Wild-Type Fusions				
LMNA-TRKA	23.5	0.3	1.8	<0.2
ETV6-TRKB	49.4	1.3	3.9	<0.2
ETV6-TRKC	33.1	0.8	2.5	<0.2
Solvent Front Mutations				
LMNA-TRKA G595R	>10,000	415	2.1	3.1
ETV6-TRKC G623R	>10,000	>10,000	10.1	4.2
Gatekeeper Mutations				
LMNA-TRKA F589L	623	60.4	5.8	<0.2
ETV6-TRKC F617I	>10,000	>10,000	52	<0.2
xDFG Mutations				
LMNA-TRKA G667C	>10,000	876	341	67.6
ETV6-TRKC G696A	>10,000	138	124	14.6

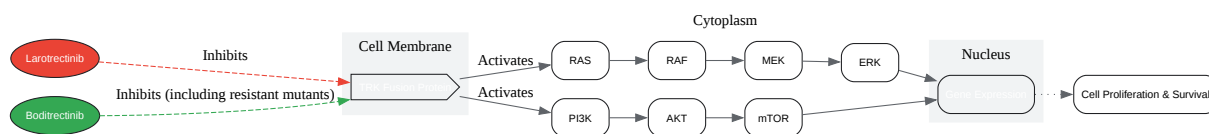
Table 1: Comparative in vitro activity (IC50 values) of various TRK inhibitors against wild-type and mutant TRK fusion cell lines. Data for larotrectinib, entrectinib, selitrectinib, and repotrectinib are from previously published studies. Specific IC50 data for **boditrectinib** is pending publication.

Boditrectinib has been specifically designed to be potent against these solvent front, gatekeeper, and xDFG mutations.[1][2][3] AUM Biosciences has reported that **boditrectinib** has a superior pharmacokinetic profile compared to larotrectinib and has shown robust activity in preclinical models at well-tolerated doses.[1]

Mechanism of Action and Signaling Pathways

Larotrectinib and **boditrectinib** are both ATP-competitive inhibitors of TRK proteins (TRKA, TRKB, and TRKC). In cancers with NTRK gene fusions, the resulting chimeric TRK proteins are constitutively active, leading to uncontrolled activation of downstream signaling pathways that promote cell proliferation and survival, primarily the MAPK/ERK and PI3K/AKT pathways. By blocking the ATP binding site, these inhibitors prevent TRK autophosphorylation and subsequent pathway activation.

Resistance to larotrectinib commonly arises from mutations within the TRK kinase domain. These mutations, such as the G595R solvent front mutation, sterically hinder the binding of larotrectinib. **Boditrectinib** and other next-generation inhibitors are designed with different structural properties to accommodate these mutations and maintain inhibitory activity.



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Figure 1: Simplified TRK signaling pathway and points of inhibition.

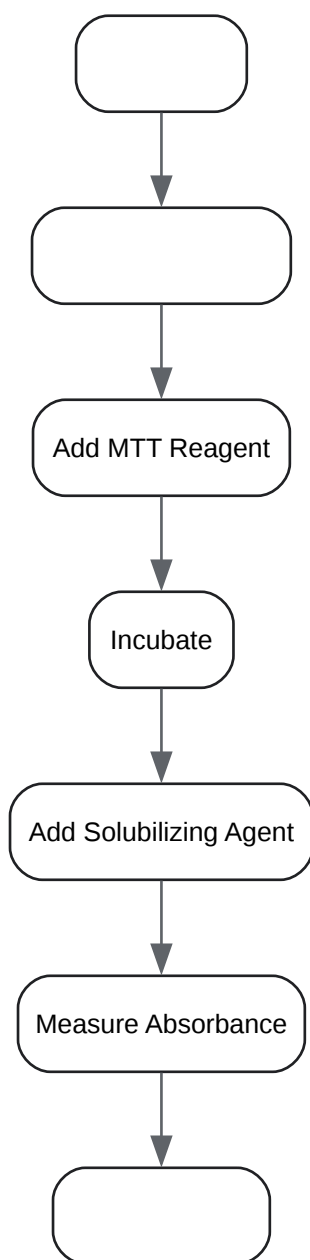
Experimental Protocols

Cell Viability Assay (MTT Assay)

To assess the cytotoxic effects of TRK inhibitors on cancer cells, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly employed.

Protocol:

- **Cell Seeding:** Cancer cell lines (e.g., those harboring NTRK fusions with or without resistance mutations) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
- **Drug Treatment:** Cells are treated with a serial dilution of the TRK inhibitor (e.g., larotrectinib or **boditrectinib**) for 72 hours.
- **MTT Addition:** 10 μ L of MTT reagent (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
- **Formazan Solubilization:** The medium is removed, and 100 μ L of DMSO is added to each well to dissolve the formazan crystals.[\[4\]](#)
- **Absorbance Measurement:** The absorbance is measured at 570 nm using a microplate reader.
- **Data Analysis:** Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined by non-linear regression analysis.



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Figure 2: Workflow for a typical cell viability assay.

Western Blot for TRK Phosphorylation

Western blotting is used to determine the inhibitory effect of the compounds on TRK autophosphorylation.

Protocol:

- **Cell Lysis:** Cells treated with the inhibitor for a specified time are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
- **Protein Quantification:** Protein concentration is determined using a BCA assay.
- **SDS-PAGE:** Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
- **Protein Transfer:** Proteins are transferred to a PVDF membrane.
- **Blocking:** The membrane is blocked with 5% BSA in TBST for 1 hour at room temperature.
- **Primary Antibody Incubation:** The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated TRK (p-TRK).^[5]^[6]
- **Secondary Antibody Incubation:** After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. The membrane is then stripped and re-probed for total TRK as a loading control.

In Vivo Xenograft Models

To evaluate the in vivo efficacy of **boditrectinib**, larotrectinib-resistant tumor models are established in immunocompromised mice.

Protocol:

- **Establishment of Resistant Models:** Larotrectinib-resistant cell lines are generated by continuous exposure to increasing concentrations of larotrectinib in vitro.^[7] These cells are then implanted subcutaneously into immunodeficient mice.
- **Tumor Growth and Treatment:** Once tumors reach a palpable size, mice are randomized into treatment groups (e.g., vehicle control, larotrectinib, **boditrectinib**). The drugs are administered orally at predetermined doses and schedules.^[8]

- Tumor Volume Measurement: Tumor volume is measured regularly using calipers.
- Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis, such as western blotting or immunohistochemistry, to assess target engagement.



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Figure 3: Workflow for an in vivo xenograft study.

Clinical Development

A Phase 1 clinical trial of **boditrectinib** (AUM-601) has been completed, demonstrating that the drug is safe and well-tolerated at doses up to 300 mg once daily.[9] A multinational Phase 2 trial is planned to further evaluate the efficacy and safety of **boditrectinib** in patients with NTRK fusion-positive solid tumors, including those with acquired resistance to first-generation TRK inhibitors.[1][10]

Conclusion

Boditrectinib represents a significant advancement in the treatment of NTRK fusion-positive cancers, particularly for patients who have developed resistance to larotrectinib. Its ability to inhibit a broad range of resistance mutations in preclinical models suggests it has the potential to become a valuable therapeutic option. The upcoming Phase 2 clinical trial will be crucial in confirming these promising preclinical findings in a clinical setting.

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